molecular formula C6H13NS B13517120 N-methyl-3-(methylsulfanyl)cyclobutan-1-amine

N-methyl-3-(methylsulfanyl)cyclobutan-1-amine

Cat. No.: B13517120
M. Wt: 131.24 g/mol
InChI Key: YZYATJFNZQTFTN-UHFFFAOYSA-N
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Description

N-methyl-3-(methylsulfanyl)cyclobutan-1-amine is a chemical compound characterized by a cyclobutane ring substituted with a methyl group, a methylsulfanyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(methylsulfanyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with a methylamine source in the presence of a methylsulfanyl group donor. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(methylsulfanyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methylsulfanyl group.

Scientific Research Applications

N-methyl-3-(methylsulfanyl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-methyl-3-(methylsulfanyl)cyclobutan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-(methylthio)cyclobutan-1-amine: Similar structure but with a different sulfur-containing group.

    N-methyl-3-(methylsulfinyl)cyclobutan-1-amine: Contains a sulfinyl group instead of a methylsulfanyl group.

    N-methyl-3-(methylsulfonyl)cyclobutan-1-amine: Features a sulfonyl group.

Uniqueness

N-methyl-3-(methylsulfanyl)cyclobutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

N-methyl-3-methylsulfanylcyclobutan-1-amine

InChI

InChI=1S/C6H13NS/c1-7-5-3-6(4-5)8-2/h5-7H,3-4H2,1-2H3

InChI Key

YZYATJFNZQTFTN-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(C1)SC

Origin of Product

United States

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